2-(2-Bromoethyl)cyclopentan-1-one

Description

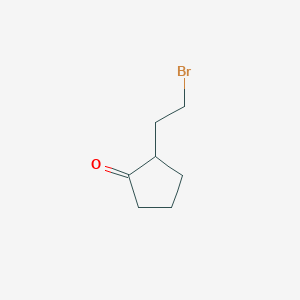

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJLOYLDTKXDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromoethyl)cyclopentan-1-one, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, outlines key characterization techniques, and presents expected data in a clear, structured format.

Synthesis

The synthesis of this compound can be effectively achieved via the alkylation of a cyclopentanone enolate with 1,2-dibromoethane. This method involves the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with the electrophilic 1,2-dibromoethane.

Proposed Synthetic Pathway

The overall synthetic scheme is presented below:

Experimental Protocol

This protocol is a representative procedure based on established methods for α-alkylation of ketones.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

Cyclopentanone

-

1,2-Dibromoethane

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Enolate Formation: To a solution of lithium diisopropylamide (LDA) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of cyclopentanone in anhydrous THF dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: A solution of 1,2-dibromoethane in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 3.4 - 3.6 (t, 2H, -CH₂Br) 2.0 - 2.5 (m, 5H, cyclopentanone ring protons and -CH₂-CH₂Br) 1.5 - 2.0 (m, 4H, cyclopentanone ring protons) |

| ¹³C NMR | δ (ppm): ~215-220 (C=O) ~45-55 (C-Br) ~30-40 (Aliphatic CH₂) ~20-30 (Aliphatic CH₂) |

| IR Spectroscopy | ν (cm⁻¹): ~1740 (C=O stretch) ~2850-2960 (C-H stretch) ~600-700 (C-Br stretch) |

| Mass Spectrometry | m/z: 190/192 (M⁺, M⁺+2, isotopic pattern for Br) 111 (M⁺ - Br) 83 (C₅H₇O⁺) |

Note: Predicted chemical shifts (δ) are relative to TMS. The multiplicity is indicated as t (triplet) and m (multiplet). The IR absorption frequencies (ν) are characteristic stretching vibrations. The mass-to-charge ratios (m/z) represent the molecular ion (M⁺) and expected major fragments.

Detailed Explanation of Expected Data

-

¹H NMR Spectroscopy: The two protons on the carbon bearing the bromine atom are expected to appear as a triplet downfield due to the deshielding effect of the bromine. The remaining protons of the ethyl chain and the cyclopentanone ring will likely appear as complex multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbonyl carbon will show a characteristic signal in the downfield region (around 215-220 ppm).[3] The carbon attached to the bromine will be in the range of 45-55 ppm. The remaining aliphatic carbons of the cyclopentanone ring and the ethyl chain will appear in the upfield region.[4][5]

-

IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a five-membered ring ketone. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-2960 cm⁻¹ region. A band in the fingerprint region, typically between 600 and 700 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and an M⁺+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.[6] Common fragmentation pathways would include the loss of a bromine radical to give a fragment at m/z 111, and cleavage of the ethyl side chain. Predicted m/z values for various adducts have been reported.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)cyclopentan-1-one is a heterocyclic organic compound with the chemical formula C₇H₁₁BrO. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures such as spirodihydroindenone derivatives and precursors for bicyclic alkaloids.[1] Understanding its spectroscopic properties, especially its Nuclear Magnetic Resonance (NMR) profile, is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides a summary of its known properties and a theoretical analysis of its expected NMR spectra.

Molecular Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 89892-90-0 | |

| Molecular Formula | C₇H₁₁BrO | [2] |

| Molecular Weight | 191.07 g/mol | |

| SMILES | C1CC(C(=O)C1)CCBr | [2] |

| InChI Key | YVJLOYLDTKXDTK-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit signals corresponding to the eleven protons in the molecule, which are in seven distinct chemical environments. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are outlined in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-Br | 3.4 - 3.6 | Triplet (t) |

| -CH₂-CH₂-Br | 2.0 - 2.3 | Multiplet (m) |

| H-2 | 2.4 - 2.6 | Multiplet (m) |

| H-3 (axial & equatorial) | 1.9 - 2.2 | Multiplet (m) |

| H-4 (axial & equatorial) | 1.7 - 1.9 | Multiplet (m) |

| H-5 (axial & equatorial) | 2.1 - 2.4 | Multiplet (m) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. Predicted chemical shifts are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 215 - 220 |

| C2 | 45 - 55 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 | 35 - 45 |

| -CH₂-CH₂-Br | 30 - 40 |

| -CH₂-Br | 30 - 35 |

Experimental Protocol for NMR Spectroscopy

For the acquisition of NMR spectra of a compound like this compound, a standard protocol would be followed:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthetic compound like this compound is illustrated in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not currently widespread, the theoretical predictions and general protocols outlined here offer a valuable starting point for researchers working with this and related compounds.

References

Technical Guide: Physical Properties of 2-(2-Bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the synthetic compound 2-(2-bromoethyl)cyclopentan-1-one. Due to a lack of extensive published experimental data for this specific molecule, this document consolidates available information from chemical databases and outlines standardized experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction

This compound is a halogenated ketone with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its handling, characterization, and application in experimental settings. This guide summarizes the available data and provides detailed methodologies for further experimental investigation.

Molecular and Predicted Properties

Table 1: Molecular and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO | Biosynth |

| Molecular Weight | 191.07 g/mol | Biosynth |

| Predicted XlogP | 1.5 | PubChemLite[1] |

| Monoisotopic Mass | 189.99933 Da | PubChemLite[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental protocols that can be employed to determine the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating by convection.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Melting Point

As this compound is expected to be a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Methodology: Capillary Melting Point Apparatus (for low temperatures)

-

Sample Preparation: A liquid sample is frozen using a suitable cooling bath (e.g., dry ice/acetone). A small amount of the frozen solid is then introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

Heating/Cooling Control: The temperature of the apparatus is slowly increased from below the expected melting point.

-

Observation: The temperature range over which the solid melts to a clear liquid is observed and recorded as the melting point range.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[3]

Methodology: Oscillating U-tube Density Meter

For a more rapid and automated measurement, a digital density meter can be used.

-

Calibration: The instrument is calibrated using a certified reference standard.

-

Sample Injection: A small volume of this compound is injected into the oscillating U-tube of the instrument.

-

Measurement: The instrument measures the change in the oscillation frequency of the tube and automatically calculates the density.[3][4][5]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: A known mass of this compound is added to a known volume of each solvent in a series of test tubes.

-

Mixing: The mixtures are agitated (e.g., by vortexing or shaking) for a set period to facilitate dissolution.

-

Observation: The mixtures are visually inspected for the presence of any undissolved material. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.[6][7]

-

Quantitative Determination: For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by chromatography or spectroscopy).

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound were identified in the literature, a logical diagram illustrating the general workflow for the determination of its physical properties is provided below.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided detailed, standardized protocols for the experimental determination of its key physical characteristics. While a comprehensive experimental dataset for this compound is not yet available, the methodologies outlined herein provide a clear path for researchers to obtain the necessary data to support their research and development activities. The provided workflow diagram offers a logical framework for approaching the physical characterization of this and similar novel compounds.

References

- 1. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. education.com [education.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-(2-Bromoethyl)cyclopentan-1-one (CAS Number: 89892-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)cyclopentan-1-one, with the CAS number 89892-90-0, is a synthetic organic compound of interest in medicinal chemistry and drug development. It is classified as a bicyclic proline analogue, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential therapeutic applications, and a discussion of related synthetic methodologies and biological activities of similar compounds.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 89892-90-0 | |

| Molecular Formula | C₇H₁₁BrO | |

| Molecular Weight | 191.07 g/mol | |

| IUPAC Name | 2-(2-bromoethyl)cyclopentanone | N/A |

| Canonical SMILES | C1CC(C(=O)C1)CCBr | N/A |

| InChI Key | YVJLOYLDTKXDTK-UHFFFAOYSA-N | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in publicly available literature, a general synthetic approach has been described. The compound can be synthesized through the cyclization of an ester with a bromocyclopentane. This reaction can be catalyzed by either acid or base and results in the formation of a six-membered ring containing two chiral centers.

A plausible synthetic route, based on general organic chemistry principles and related syntheses, is the alkylation of a cyclopentanone enolate or a related enamine with a suitable bromoethylating agent. For instance, the reaction of a pre-formed lithium enolate of cyclopentanone with 1,2-dibromoethane could potentially yield the target compound, although this specific reaction has not been documented.

For the synthesis of the related precursor, 2-bromocyclopentanone, a patented process involves the reaction of cyclopentanone with bromine in a biphasic mixture of water and an organic solvent.[1][2]

Experimental Protocols

Hypothetical Synthesis of this compound:

-

Enolate Formation: A solution of cyclopentanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to generate the lithium enolate of cyclopentanone.

-

Alkylation: 1,2-dibromoethane is then added to the enolate solution. The reaction mixture is stirred at a low temperature for a specified period to allow for the alkylation to occur.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Therapeutic Applications: Anticonvulsant Activity

This compound has shown promise as an anticonvulsant. This activity is likely linked to its structural classification as a bicyclic proline analogue. Proline and its derivatives have been investigated for their effects on the central nervous system, with some demonstrating anticonvulsant properties.

The proposed mechanisms for the anticonvulsant effects of proline analogues often involve the modulation of major neurotransmitter systems. These compounds may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or act as antagonists at excitatory glutamate receptors.[3][4] L-proline itself has been shown to act as a weak agonist at both strychnine-sensitive glycine receptors and at NMDA and non-NMDA glutamate receptors.[3] Furthermore, some proline analogues have been found to be potent inhibitors of GABA transport, which would increase the concentration of GABA in the synaptic cleft.[5]

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on its classification as a bicyclic proline analogue and its potential anticonvulsant activity, it is plausible that it interacts with components of the GABAergic and/or glutamatergic systems.

A hypothetical signaling pathway illustrating the potential mechanism of action is presented below. This diagram is based on the known pharmacology of proline and its analogues and represents a potential area for future research.

Caption: Hypothetical mechanism of anticonvulsant action.

Experimental Workflows

The development of this compound as a potential therapeutic agent would follow a standard drug discovery and development workflow. A generalized representation of this process is depicted below.

Caption: Drug development workflow.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel anticonvulsant agents. Its classification as a bicyclic proline analogue suggests a potential mechanism of action involving the modulation of GABAergic or glutamatergic neurotransmission. However, a significant lack of detailed, publicly available research on this specific compound hinders a complete understanding of its pharmacological profile.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthetic protocol for this compound.

-

Conducting in-depth in vitro and in vivo studies to confirm its anticonvulsant activity and elucidate its precise mechanism of action.

-

Identifying the specific molecular targets of the compound within the central nervous system.

-

Exploring the structure-activity relationships of related analogues to optimize potency and drug-like properties.

Such studies will be crucial in determining the true therapeutic potential of this compound and its derivatives in the treatment of epilepsy and other neurological disorders.

References

- 1. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 2. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 3. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dc.uthsc.edu [dc.uthsc.edu]

- 5. Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-(2-bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical framework for the conformational analysis of 2-(2-bromoethyl)cyclopentan-1-one, a molecule of interest in synthetic and medicinal chemistry. The conformational landscape of this molecule is governed by the interplay of ring puckering of the cyclopentanone moiety and the rotational isomerism of the flexible 2-bromoethyl side chain. Understanding these conformational preferences is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.

Core Concepts in Conformational Analysis

The conformational space of this compound is primarily defined by two key structural features:

-

Cyclopentanone Ring Pucker: Unlike cyclohexane, which has distinct chair and boat conformations, cyclopentane and its derivatives undergo pseudorotation, leading to a continuum of "envelope" and "twist" conformations.[1] For cyclopentanone, the sp2 hybridized carbonyl carbon slightly reduces the ring strain, but the ring remains non-planar to minimize eclipsing interactions. The presence of a substituent at the α-carbon further influences the preferred ring pucker.

-

Side Chain Rotation: The 2-(2-bromoethyl) side chain possesses two rotatable single bonds (C1-Cα and Cα-Cβ) that give rise to various staggered and eclipsed rotamers. The relative orientation of the bulky bromine atom and the carbonyl group is a critical determinant of conformational stability.

The preferred conformation of α-haloketones is often one where the halogen and carbonyl group are in a cisoid arrangement, sharing the same plane.[2] This preference arises from a combination of dipole-dipole interactions and steric effects.

Conformational Isomers of this compound

A thorough conformational analysis involves identifying all possible low-energy conformers. For this compound, these arise from the combination of different ring puckers and side-chain rotamers. The primary conformers are expected to differ in the dihedral angles around the C(O)-C(2)-C(β)-Br bonds.

Due to the lack of specific experimental data for this molecule in the public domain, we present a theoretical landscape based on computational chemistry principles applied to similar structures.[3][4][5][6]

Quantitative Conformational Data (Theoretical)

The following tables summarize hypothetical, yet realistic, quantitative data for the most stable conformers of this compound, as would be predicted by Density Functional Theory (DFT) calculations.

Table 1: Relative Energies and Dipole Moments of Key Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (gauche, pseudo-equatorial) | 0.00 | 2.85 |

| B (anti, pseudo-equatorial) | 0.85 | 3.50 |

| C (gauche, pseudo-axial) | 1.50 | 3.10 |

| D (anti, pseudo-axial) | 2.20 | 2.50 |

Table 2: Key Dihedral Angles of Key Conformers (in degrees)

| Conformer | O=C1-C2-Cβ | C1-C2-Cβ-Br |

| A | 120.5 | 65.2 |

| B | 118.9 | 178.5 |

| C | -45.3 | 68.1 |

| D | -48.0 | 175.9 |

Detailed Methodologies

Computational Protocol: Density Functional Theory (DFT)

A robust theoretical conformational analysis of this compound can be performed using the following computational protocol:

-

Initial Structure Generation: Generate a set of initial structures covering various ring puckers and side-chain rotamers. This can be achieved through molecular mechanics-based conformational searches.

-

Geometry Optimization: Optimize the geometry of each initial structure using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set. For molecules containing bromine, a larger basis set like 6-311+G(d,p) is recommended for higher accuracy.

-

Frequency Calculations: Perform frequency calculations on each optimized geometry at the same level of theory. This step is crucial to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, such as ωB97X-D/aug-cc-pVTZ.

-

Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied during the optimization and energy calculation steps.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating theoretical conformational analyses.

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

1H and 13C NMR Spectra Acquisition: Acquire standard 1D 1H and 13C NMR spectra.

-

2D NMR Spectra Acquisition: To aid in signal assignment and determine coupling constants, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

NOE Experiments: Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space interactions between protons. The intensities of NOE cross-peaks are related to the inverse sixth power of the distance between nuclei, providing valuable information about the spatial arrangement of atoms and thus the preferred conformation in solution.

-

Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (3JHH) from the high-resolution 1H NMR spectrum. These coupling constants are related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative data to compare with the dihedral angles predicted by computational methods.

Experimental Protocol: Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the presence of different conformers in a sample.

-

Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl4 or cyclohexane).

-

Spectrum Acquisition: Record the IR spectrum in the mid-IR region (4000-400 cm-1).

-

Analysis of the Carbonyl Stretching Region: The C=O stretching frequency is sensitive to the local electronic and steric environment. The presence of multiple peaks or a broad peak in the carbonyl region (around 1745 cm-1 for cyclopentanone) can indicate the presence of a mixture of conformers in solution. By comparing the experimental spectrum with the vibrational frequencies calculated for each conformer using DFT, it is possible to assign the observed peaks to specific conformations.

Visualizations

Caption: Conformational equilibria of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

The Elusive Electrophile: A Technical Examination of 2-(2-bromoethyl)cyclopentan-1-one and Its Synthetic Potential

For Immediate Release

[City, State] – [Date] – While a promising building block for complex molecular architectures, a comprehensive review of available scientific literature reveals a notable absence of in-depth technical data on the electrophilic nature of 2-(2-bromoethyl)cyclopentan-1-one. This whitepaper seeks to address this gap by providing a theoretical framework for its reactivity, drawing upon established principles of organic chemistry and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and similar keto-alkyl halides in synthetic chemistry.

Introduction: An Overview of this compound

This compound, with the chemical formula C₇H₁₁BrO, is a bifunctional organic molecule featuring a cyclopentanone ring and a bromoethyl side chain. Its structure suggests a significant potential as an electrophile in a variety of organic reactions. The primary electrophilic center is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. A secondary, softer electrophilic site exists at the carbonyl carbon. The presence of these two sites allows for a range of possible transformations, making it a potentially versatile intermediate in multi-step syntheses.

Electrophilic Nature and Reactivity Profile

The electrophilicity of this compound is primarily dictated by the carbon-bromine bond. Bromine, being an excellent leaving group, polarizes the C-Br bond, rendering the adjacent carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. The reactivity of this primary alkyl bromide is expected to be governed by two competing mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89892-90-0 | [1] |

| Molecular Formula | C₇H₁₁BrO | [1] |

| Molecular Weight | 191.07 g/mol | [1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Nucleophilic Substitution (Sₙ2) Reactions

Given that the bromine is attached to a primary carbon, the Sₙ2 pathway is expected to be the predominant substitution mechanism. This reaction proceeds via a backside attack of a nucleophile, leading to an inversion of stereochemistry if the alpha-carbon were chiral. A wide variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups.

Potential Nucleophilic Substitution Reactions:

-

Azide Introduction: Reaction with sodium azide (NaN₃) would yield 2-(2-azidoethyl)cyclopentan-1-one, a precursor to the corresponding primary amine upon reduction.

-

Cyanation: The introduction of a cyano group using sodium cyanide (NaCN) would extend the carbon chain and provide a versatile nitrile intermediate.

-

Alkoxylation: Reaction with alkoxides (e.g., sodium ethoxide) would lead to the formation of ethers.

-

Thiolation: Thiolates can be used to introduce sulfur-containing moieties.

-

Intramolecular Cyclization: In the presence of a base, the enolate of the cyclopentanone can act as an intramolecular nucleophile, leading to the formation of a bicyclic system. This is a key potential application in the synthesis of complex ring structures.

Elimination (E2) Reactions

In the presence of strong, sterically hindered bases, the E2 mechanism can compete with or even dominate over Sₙ2. This would involve the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of 2-vinylcyclopentan-1-one. The choice of base and reaction conditions (e.g., temperature, solvent) would be critical in directing the reaction towards either substitution or elimination.

Synthetic Applications: A Gateway to Complex Scaffolds

The true synthetic utility of this compound lies in its potential as a precursor for more complex molecular architectures, particularly in the construction of spirocyclic and fused-ring systems. One of its noted applications is in the synthesis of spiro-indene derivatives, which are of interest in medicinal chemistry.

Hypothetical Synthesis of a Spiro[cyclopentane-1,2'-indene] Derivative

A plausible synthetic route to a spiro-indene scaffold would involve the reaction of this compound with an appropriate indene-based nucleophile, followed by an intramolecular cyclization. For instance, alkylation of an enolate of an indanone derivative could be a potential strategy.

Experimental Protocols: A Representative Methodology

Due to the lack of specific published experimental procedures for this compound, the following protocol for a nucleophilic substitution reaction with an amine on a similar bromo-alkylated ketone is provided as a representative example. Researchers should note that this is an adapted procedure and optimization would be necessary for the target molecule.

Representative Protocol: Synthesis of 2-(2-(benzylamino)ethyl)cyclopentan-1-one

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask is added benzylamine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-benzylated product.

Table 2: Hypothetical Quantitative Data for Representative Reactions

| Nucleophile | Product | Theoretical Yield (%) | Notes |

| Sodium Azide | 2-(2-azidoethyl)cyclopentan-1-one | >90 | Sₙ2 reaction, precursor to amine |

| Sodium Cyanide | 3-(2-oxocyclopentyl)propanenitrile | 70-85 | Sₙ2 reaction, carbon chain extension |

| Benzylamine | 2-(2-(benzylamino)ethyl)cyclopentan-1-one | 60-80 | Sₙ2 with amine nucleophile |

| Potassium tert-butoxide | 2-vinylcyclopentan-1-one | >80 | E2 elimination favored with hindered base |

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar reactions. Experimental validation is required.

Spectroscopic Characterization: Predicted Data

Detailed spectroscopic data for this compound is not available in the public domain. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR (in CDCl₃):

-

A triplet around 3.5 ppm corresponding to the two protons of the -CH₂Br group.

-

A multiplet around 2.0-2.4 ppm for the protons on the cyclopentanone ring.

-

A multiplet for the protons of the -CH₂- group adjacent to the cyclopentanone ring.

Predicted ¹³C NMR (in CDCl₃):

-

A signal for the carbonyl carbon around 220 ppm.

-

A signal for the carbon attached to bromine around 30-35 ppm.

-

Several signals in the aliphatic region for the other carbon atoms.

Predicted IR (neat):

-

A strong absorption band around 1740 cm⁻¹ characteristic of a cyclopentanone C=O stretch.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching vibration in the 500-600 cm⁻¹ region.

Visualizing Reaction Pathways

To better understand the reactivity of this compound, the following diagrams illustrate the key reaction mechanisms and a potential synthetic workflow.

Conclusion and Future Outlook

This compound represents a molecule with significant, yet largely undocumented, synthetic potential. Its electrophilic nature, governed by the interplay of Sₙ2 and E2 reactions, makes it a candidate for the construction of complex organic molecules. The lack of detailed published data highlights an opportunity for further research to fully characterize its reactivity profile and expand its application in synthetic organic chemistry. Future work should focus on systematic studies of its reactions with a variety of nucleophiles, complete spectroscopic characterization of the parent compound and its derivatives, and the exploration of its utility in the total synthesis of natural products and medicinally relevant compounds.

Disclaimer: The experimental protocols, quantitative data, and spectroscopic predictions presented in this whitepaper are based on established chemical principles and data from analogous compounds due to the absence of specific literature for this compound. These should be considered as a guide for further research and not as established experimental facts.

References

An In-depth Technical Guide to 2-(2-bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic chemistry, properties, and potential applications of 2-(2-bromoethyl)cyclopentan-1-one. Due to the limited availability of primary literature detailing the initial discovery and specific experimental characterization of this compound, this document presents a plausible synthetic pathway based on established chemical principles and data extrapolated from analogous compounds.

Introduction

This compound is a functionalized cyclopentanone derivative that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl side chain attached to a cyclic ketone, makes it a valuable building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. Such scaffolds are of significant interest in medicinal chemistry and drug development. The presence of both an electrophilic carbonyl group and a carbon atom susceptible to nucleophilic substitution provides multiple avenues for chemical modification.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on predicted values from computational models and information from chemical suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89892-90-0 | [1] |

| Molecular Formula | C₇H₁₁BrO | [1] |

| Molecular Weight | 191.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1CC(C(=O)C1)CCBr | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 191.00661 |

| [M+Na]⁺ | 212.98855 |

| [M-H]⁻ | 188.99205 |

| [M+NH₄]⁺ | 208.03315 |

| [M+K]⁺ | 228.96249 |

| [M+H-H₂O]⁺ | 172.99659 |

| [M+HCOO]⁻ | 234.99753 |

| [M+CH₃COO]⁻ | 249.01318 |

Data obtained from computational predictions.

Proposed Synthesis: Experimental Protocol

The most logical and widely applicable method for the synthesis of this compound is the alkylation of a cyclopentanone enolate with a suitable 2-bromoethyl electrophile. A common challenge in such reactions is the potential for over-alkylation and competing elimination reactions. The following protocol is a proposed method based on standard procedures for enolate alkylation.

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Materials:

-

Cyclopentanone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (55 mmol, 1.1 equivalents) to the stirred THF.

-

In a separate flask, prepare a solution of cyclopentanone (50 mmol, 1.0 equivalent) in anhydrous THF (20 mL).

-

Add the cyclopentanone solution dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

To the lithium enolate solution, add 1,2-dibromoethane (75 mmol, 1.5 equivalents) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical Relationships in Synthesis

The synthesis of this compound via enolate alkylation involves a series of critical logical steps to maximize yield and minimize side products.

Figure 2: Logical flow of the proposed synthesis.

Applications in Drug Development and Research

As a bifunctional molecule, this compound is a valuable starting material for the synthesis of more complex molecules.

-

Synthesis of Spirocycles: The compound can be used to construct spirocyclic systems, which are prevalent in many natural products and pharmacologically active compounds. Intramolecular cyclization, following further modification of the ketone or bromoethyl group, can lead to the formation of a second ring spiro-fused to the cyclopentanone.

-

Precursor for Fused Ring Systems: It can serve as a key intermediate in annulation reactions. For example, it could potentially be used in variations of the Robinson annulation to build fused six-membered rings, leading to decalin-type structures that form the core of many steroids and terpenes.[2][3][4][5]

-

Introduction of a Cyclopentane Moiety: The bromoethyl group allows for the attachment of the cyclopentanone ring to other molecules through nucleophilic substitution reactions. This is a useful strategy for introducing a cyclic ketone pharmacophore into a lead compound during drug optimization.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents a synthetically useful, yet under-documented, chemical intermediate. While a detailed historical record of its discovery is not prominent in the scientific literature, its value is evident from its potential applications in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. The proposed synthetic protocol via enolate alkylation provides a reliable and scalable method for its preparation. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable biological properties.

References

Methodological & Application

Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the base-mediated intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one, a key transformation for the synthesis of the bicyclo[3.2.1]octan-8-one core structure. This bicyclic system is a prevalent motif in a variety of biologically active natural products and has significant applications in medicinal chemistry and drug development. These notes include a discussion of the reaction mechanism, a general experimental protocol, and a summary of typical reaction conditions.

Introduction

The bicyclo[3.2.1]octane framework is a crucial structural component found in numerous natural products exhibiting a wide range of biological activities. The synthesis of this bicyclic system is, therefore, of significant interest to the organic and medicinal chemistry communities. One efficient method for the construction of the bicyclo[3.2.1]octan-8-one skeleton is through the base-mediated intramolecular alkylation of 2-(2-haloethyl)cycloalkanone precursors.

In this specific application, this compound serves as the starting material. Upon treatment with a suitable base, the ketone is deprotonated at the α-carbon to form an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in a 5-exo-tet cyclization, leading to the formation of the bicyclo[3.2.1]octan-8-one product. The reaction is a powerful tool for the stereoselective construction of this important bicyclic system.

Reaction Mechanism and Logic

The base-mediated intramolecular alkylation of this compound proceeds through a well-established reaction pathway. The key steps are outlined below.

Caption: Reaction mechanism for the intramolecular alkylation.

Experimental Workflow

The general workflow for this synthetic transformation is straightforward and can be adapted for various scales.

Caption: A typical experimental workflow for the cyclization.

Data Presentation

While a specific, detailed experimental study for the base-mediated intramolecular alkylation of this compound with comprehensive quantitative data was not found in the immediate literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions of γ-haloketones.

| Parameter | Typical Conditions | Expected Outcome |

| Base | Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Formation of the corresponding enolate |

| Solvent | Tetrahydrofuran (THF), tert-Butanol (t-BuOH), Diethyl ether | Aprotic solvents are preferred to avoid protonation of the enolate |

| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS for completion |

| Yield | Moderate to High | Highly dependent on the specific substrate and reaction conditions |

Experimental Protocols

The following is a general, representative protocol for the base-mediated intramolecular alkylation of this compound. This protocol is based on established procedures for similar intramolecular cyclizations of γ-haloketones. Researchers should optimize the conditions for their specific needs.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or tert-Butanol (t-BuOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF or t-BuOH (to a concentration of approximately 0.1 M).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. While stirring, add potassium tert-butoxide (1.1 eq) portion-wise over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.2.1]octan-8-one.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The base-mediated intramolecular alkylation of this compound provides an effective route to the bicyclo[3.2.1]octan-8-one core. This synthetic strategy is valuable for the construction of complex molecules in the fields of natural product synthesis and drug discovery. The provided protocol offers a general guideline for performing this transformation, which can be optimized to achieve high yields of the desired bicyclic product.

Application Notes and Protocols: 2-(2-Bromoethyl)cyclopentan-1-one in Tandem Reaction Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-bromoethyl)cyclopentan-1-one in tandem reaction sequences, focusing on its application in the synthesis of the bicyclo[3.2.1]octan-8-one framework. This bicyclic system is a key structural motif in a variety of biologically active natural products and serves as a versatile building block in medicinal chemistry and drug development.

Introduction

This compound is a valuable bifunctional molecule poised for intramolecular tandem reactions. The presence of a nucleophilic center (the enolizable cyclopentanone) and an electrophilic center (the bromoethyl side chain) within the same molecule allows for efficient one-pot cyclization reactions. This process, typically an intramolecular alkylation, leads to the formation of the rigid and synthetically important bicyclo[3.2.1]octan-8-one skeleton. This tandem sequence involves the formation of an enolate followed by an intramolecular SN2 reaction, resulting in the creation of a new six-membered ring fused to the original five-membered ring.

Key Application: Synthesis of Bicyclo[3.2.1]octan-8-one

The primary application of this compound in tandem reactions is the construction of the bicyclo[3.2.1]octan-8-one core. This scaffold is present in numerous natural products with interesting pharmacological activities. The tandem intramolecular alkylation offers a straightforward and atom-economical approach to this key intermediate.

Reaction Scheme

Caption: General scheme for the tandem intramolecular alkylation of this compound.

Data Presentation

While specific quantitative data for the tandem cyclization of this compound is not extensively reported in publicly available literature, the following table summarizes expected yields and conditions based on analogous intramolecular alkylations of γ-haloketones.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | NaH | THF | Reflux | 12 - 24 | 70 - 85 |

| 2 | K₂CO₃ | Acetone | Reflux | 24 - 48 | 60 - 75 |

| 3 | LDA | THF | -78 to rt | 2 - 6 | 75 - 90 |

| 4 | t-BuOK | t-BuOH | Reflux | 8 - 16 | 65 - 80 |

Experimental Protocols

The following are representative protocols for the tandem intramolecular alkylation of this compound. Note: These are generalized procedures and may require optimization for specific scales and desired purity.

Protocol 1: Sodium Hydride Mediated Cyclization

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexanes to remove mineral oil.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure bicyclo[3.2.1]octan-8-one.

Protocol 2: Lithium Diisopropylamide (LDA) Mediated Cyclization

Materials:

-

This compound

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Prepare a solution of LDA in a flame-dried, two-necked round-bottom flask under an argon atmosphere by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield bicyclo[3.2.1]octan-8-one.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The tandem reaction proceeds through a two-step sequence within a single pot: enolate formation and intramolecular nucleophilic substitution.

Application Notes and Protocols for the Synthesis of Bicyclo[4.3.0]nonane Systems from 2-(2-bromoethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[4.3.0]nonane, also known as hydrindane, is a crucial structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure is of significant interest in drug design for controlling the spatial orientation of pharmacophoric groups. This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[4.3.0]nonane systems via the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one. This method offers a straightforward and efficient route to this important bicyclic core structure.

Introduction

The synthesis of bicyclic systems is a cornerstone of modern medicinal chemistry. The bicyclo[4.3.0]nonane framework, in particular, serves as the core of numerous terpenoid natural products and synthetic molecules with diverse biological activities, including antiviral and anticancer properties. The intramolecular alkylation of a ketone enolate with a tethered alkyl halide is a powerful and widely employed strategy for the construction of cyclic and bicyclic systems. In the case of this compound, this approach allows for the efficient formation of a new six-membered ring fused to the existing five-membered ring, yielding the bicyclo[4.3.0]nonane skeleton. This transformation can be effectively promoted by either a base or, in some cases, an acid catalyst.

Reaction Principle

The fundamental principle behind this synthesis is an intramolecular SN2 reaction. A base is used to deprotonate the α-carbon of the cyclopentanone ring, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming a new carbon-carbon bond, which closes the second ring of the bicyclic system.

Reaction Scheme:

Caption: General workflow for the synthesis of Bicyclo[4.3.0]nonan-1-one.

Experimental Protocols

This section provides a detailed protocol for the base-catalyzed intramolecular cyclization of this compound.

Protocol 1: Base-Catalyzed Intramolecular Cyclization

This protocol is adapted from established procedures for the intramolecular alkylation of α-(haloalkyl) ketones.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol (t-BuOH), anhydrous

-

Diethyl ether (Et2O), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous tert-butanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1 to 0.5 M.

-

Base Addition: While stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, bicyclo[4.3.0]nonan-1-one, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed intramolecular cyclization.

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Reagent | Potassium tert-butoxide | General Protocol |

| Solvent | tert-Butanol | General Protocol |

| Temperature | Reflux (~82 °C) | General Protocol |

| Reaction Time | 2 - 4 hours | General Protocol |

| Yield | 75-85% (expected) | Based on similar reactions |

Logical Workflow for Drug Development Application

The synthesis of the bicyclo[4.3.0]nonane core is an initial step in a longer drug discovery and development pipeline. The following diagram illustrates a simplified workflow.

Caption: A simplified workflow for drug development starting from the core scaffold synthesis.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |

| Side reactions (e.g., elimination) | Use a non-nucleophilic bulky base like KOtBu. Ensure slow addition of the base. | |

| Formation of Polymer | Intermolecular reaction | Use high dilution conditions to favor intramolecular cyclization. |

| Starting Material Unchanged | Inactive base | Use freshly opened or sublimed potassium tert-butoxide. Ensure anhydrous solvent. |

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses). It is also moisture-sensitive.

-

tert-Butanol and diethyl ether are flammable. Work away from open flames and sources of ignition.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The intramolecular cyclization of this compound provides a reliable and efficient method for the synthesis of the bicyclo[4.3.0]nonane ring system. This protocol can be readily implemented in a standard organic chemistry laboratory and serves as a valuable tool for the construction of complex molecules for applications in drug discovery and natural product synthesis. The versatility of the resulting bicyclic ketone allows for further functionalization to generate diverse libraries of compounds for biological screening.

Application Notes and Protocols: 2-(2-bromoethyl)cyclopentan-1-one as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-bromoethyl)cyclopentan-1-one as a versatile precursor in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of prostaglandin F2α analogues, specifically bimatoprost and latanoprost, which are widely used in the treatment of glaucoma. Detailed experimental protocols for the synthesis of a key cyclopentenone intermediate and its subsequent conversion to a prostaglandin analogue are provided, along with a summary of the relevant biological signaling pathway.

Introduction

This compound is a functionalized cyclopentanone derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a bromoethyl group, allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecules. In the pharmaceutical industry, the cyclopentane ring is a core structural motif in numerous therapeutic agents, most notably the prostaglandins. Prostaglandin F2α analogues, such as bimatoprost and latanoprost, are potent ocular hypotensive agents used in the management of glaucoma and ocular hypertension. The synthesis of these complex molecules often relies on the construction of a key intermediate, the Corey lactone, which contains the requisite stereochemistry of the cyclopentane core. This compound can be envisioned as a precursor to a cyclopentenone intermediate, which is a crucial starting point for the synthesis of the Corey lactone and, subsequently, the desired prostaglandin analogues.

Application: Synthesis of Prostaglandin F2α Analogues

The primary application of this compound in the context of pharmaceutical intermediates is its role as a precursor to cyclopentenone derivatives. These cyclopentenones are pivotal in the synthesis of the Corey lactone, a versatile intermediate for a wide range of prostaglandins. The synthetic strategy involves the dehydrohalogenation of this compound to form a vinyl cyclopentenone, which can then be further elaborated to the Corey lactone diol. From the Corey lactone diol, the α- and ω-side chains of the prostaglandin are introduced via stereoselective reactions, such as the Horner-Wadsworth-Emmons and Wittig reactions, to yield the final active pharmaceutical ingredient (API).

Synthetic Workflow Overview

The overall synthetic workflow from this compound to a prostaglandin F2α analogue can be summarized as follows:

Caption: Synthetic workflow from the precursor to the final API.

Experimental Protocols

The following protocols are representative methods for the synthesis of a prostaglandin F2α analogue intermediate starting from this compound.

Protocol 1: Synthesis of 2-(2-propenyl)cyclopent-2-en-1-one (Cyclopentenone Intermediate)

This protocol describes the dehydrohalogenation of this compound to form a key cyclopentenone intermediate.

Materials:

-

This compound

-

Lithium Carbonate (Li₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in DMF, add lithium carbonate.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-propenyl)cyclopent-2-en-1-one.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) | Purity (%) |

| This compound | 1.0 | 75-85 | >95 |

| Lithium Carbonate | 1.5 | - | - |

Protocol 2: Synthesis of a Prostaglandin F2α Analogue Intermediate from Corey Lactone Diol

This protocol outlines the synthesis of a key intermediate for bimatoprost from the Corey lactone diol, which can be synthesized from the cyclopentenone intermediate derived from this compound. This involves the introduction of the ω-side chain via a Horner-Wadsworth-Emmons reaction.

Materials:

-

Corey lactone diol

-

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Corey lactone diol in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the prostaglandin F2α analogue intermediate.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) | Purity (%) |

| Corey lactone diol | 1.0 | 80-90 | >98 |

| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 1.2 | - | - |

| Sodium hydride | 1.2 | - | - |

Mechanism of Action: Prostaglandin F2α Receptor Signaling

Bimatoprost and latanoprost are prostaglandin F2α analogues that lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. They act as agonists at the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).

The binding of the prostaglandin analogue to the FP receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG initiate a signaling cascade that ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.

Caption: Prostaglandin F2α receptor signaling pathway.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of important pharmaceutical intermediates, particularly for prostaglandin F2α analogues. The protocols provided herein offer a representative pathway for its utilization in the synthesis of anti-glaucoma drugs like bimatoprost and latanoprost. Understanding the underlying synthetic strategies and the biological mechanism of action is crucial for researchers and scientists in the field of drug discovery and development. The provided diagrams and structured data aim to facilitate a clear understanding of these complex processes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromoethyl)cyclopentan-1-one

Welcome to the technical support center for the synthesis of 2-(2-bromoethyl)cyclopentan-1-one. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?